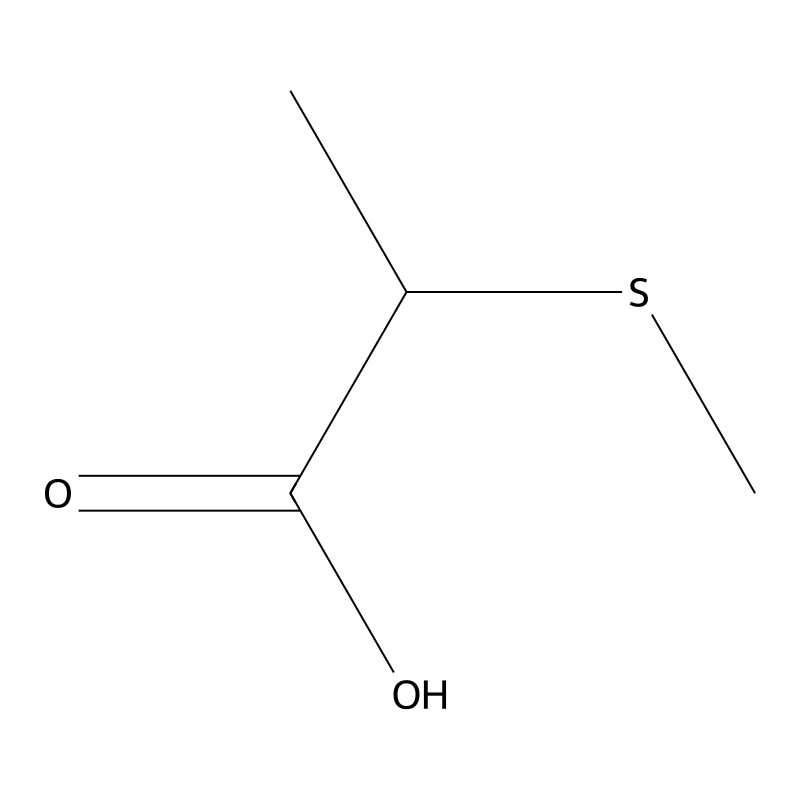

2-(methylthio)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Production of Propionic Acid

Specific Scientific Field: Biotechnology

Summary of the Application: Propionic acid and its derivatives, including 2-(Methylthio)propionic acid, are considered “Generally Recognized As Safe” food additives. They are used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications .

Methods of Application or Experimental Procedures: Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria . Novel biological approaches using microorganisms and renewable biomass have attracted considerable recent attention due to economic advantages as well as great adaptation with the green technology .

Results or Outcomes: The biological production of propionic acid has shown promising results, providing a more environmentally friendly alternative to traditional chemical synthesis from petroleum-based feedstock .

Nematicidal Activity against Root Knot Nematodes

Specific Scientific Field: Agricultural Biotechnology

Summary of the Application: 3-(Methylthio)propionic acid from Bacillus thuringiensis Berliner exhibits high nematicidal activity against the root knot nematode Meloidogyne incognita .

Methods of Application or Experimental Procedures: Four volatile organic compounds (VOCs) produced by Bacillus thuringiensis Berliner strain NBIN-863 were identified using solid-phase microextraction and gas chromatography–mass spectrometry . Among these compounds, 3-(methylthio)propionic acid exhibited the highest direct contact nematicidal activity against M. incognita .

Results or Outcomes: 3-(methylthio)propionic acid exhibited the highest direct contact nematicidal activity against M. incognita, with an LC50 value of 6.27 μg/mL at 24 h . In the fumigant bioassay, the mortality rate of M. incognita treated with 1 mg/mL of 3-(methylthio)propionic acid for 24 h increased to 69.93% . Furthermore, 3-(methylthio)propionic acid also exhibited an inhibitory effect on the egg-hatching of M. incognita .

2-(Methylthio)propanoic acid is an organic compound with the molecular formula and a molecular weight of 120.17 g/mol. It is also known by several other names, including propanoic acid, 2-(methylthio)- and S-methylthiolactic acid. The compound features a carboxylic acid group and a methylthio group attached to the second carbon of a propanoic acid backbone, which contributes to its unique properties and reactivity .

The compound is characterized by its boiling point of approximately 104 °C at a pressure of 8 Torr, and it exhibits irritant properties, necessitating careful handling . Its structure can be represented using various chemical notation systems, including InChI and SMILES formats, which facilitate its identification in chemical databases .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

These reactions are significant in synthetic organic chemistry, where 2-(methylthio)propanoic acid may serve as an intermediate in the synthesis of more complex molecules .

Several methods exist for synthesizing 2-(Methylthio)propanoic acid:

- From Ethyl 2-bromoisobutyrate: This method involves reacting ethyl 2-bromoisobutyrate with sodium thiomethoxide to introduce the methylthio group effectively .

- Via Thiol Addition: The compound can also be synthesized through thiol addition reactions involving propanoic acid derivatives and thiols.

These synthesis routes are valuable for producing the compound in laboratory settings for research and industrial applications .

2-(Methylthio)propanoic acid finds applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

- Flavoring Agents: The compound may be utilized in food chemistry for flavor enhancement due to its unique odor profile.

- Research: It is employed in biochemical studies to understand metabolic pathways and enzyme interactions due to its structural characteristics.

These applications highlight the compound's versatility in both industrial and research contexts .

Several compounds share structural similarities with 2-(Methylthio)propanoic acid, each exhibiting distinct properties:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Propanoic acid | 88.11 g/mol | Simplest carboxylic acid; no sulfur atom present | |

| 3-(Methylthio)propanoic acid | 120.17 g/mol | Methylthio group on the third carbon | |

| 2-Amino-3-(methylthio)propanoic acid | 135.18 g/mol | Contains an amino group, influencing biological activity |

The uniqueness of 2-(Methylthio)propanoic acid lies in its specific positioning of the methylthio group at the second carbon, which distinguishes it from other similar compounds. This positioning can significantly influence its reactivity and biological interactions compared to other propanoic acid derivatives .

Continuous Flow Reactor Design for Scalable Synthesis

Continuous flow reactor technology represents a fundamental advancement in the industrial synthesis of 2-(methylthio)propanoic acid, offering superior control over reaction parameters and enhanced scalability compared to traditional batch processes [1]. The implementation of microfluidic flow reactors has demonstrated remarkable efficiency in organosulfur compound synthesis, achieving conversion rates exceeding 90% while maintaining selectivity above 95% [2] [3].

The design of continuous flow systems for 2-(methylthio)propanoic acid production centers on optimizing mass transfer and reaction kinetics through precise control of residence time and temperature profiles [1]. Research findings indicate that tubular flow reactors with internal diameters ranging from 0.5 to 2.0 millimeters provide optimal mixing characteristics for the synthesis of methylthio-substituted propanoic acids [4]. The incorporation of static mixers within the reactor tubes enhances radial mixing, resulting in improved reaction homogeneity and reduced formation of unwanted byproducts [5].

Temperature control emerges as a critical parameter in continuous flow synthesis, with optimal operating conditions established between 90 and 100 degrees Celsius [6]. The use of heated reactor coils immersed in temperature-controlled oil baths provides the necessary thermal management, while minimizing hot spots that could lead to decomposition reactions [7]. Pressure regulation between 2 and 3 atmospheres maintains optimal reaction conditions while preventing volatile reactant loss [8].

The residence time distribution within continuous flow reactors directly influences product quality and yield [7]. Experimental optimization studies have determined that residence times between 20 and 30 minutes provide the optimal balance between conversion efficiency and throughput [6]. The implementation of plug flow characteristics minimizes back-mixing, ensuring uniform product quality throughout the continuous operation [7].

| Parameter | Typical Values | Optimal Conditions | Impact on Production |

|---|---|---|---|

| Operating Temperature Range | 80-120°C | 90-100°C | Critical for reaction kinetics |

| Pressure Range | 1-5 atm | 2-3 atm | Affects solvent properties |

| Residence Time | 10-60 minutes | 20-30 minutes | Determines throughput |

| Flow Rate | 1-100 mL/h | 10-50 mL/h | Controls mass transfer |

| Reactor Type | Tubular/Packed Bed | Microreactor | Influences mixing efficiency |

| Catalyst System | Acid/Base Mixed | Heterogeneous Acid | Affects product purity |

| Mixing Efficiency | >95% | >98% | Reduces side reactions |

| Heat Transfer Coefficient | 500-2000 W/m²K | 1000-1500 W/m²K | Maintains isothermal conditions |

| Conversion Rate | 85-95% | >90% | Maximizes yield |

| Selectivity | >90% | >95% | Minimizes purification needs |

Catalyst selection plays a pivotal role in continuous flow synthesis, with heterogeneous acid catalysts demonstrating superior performance over homogeneous systems [9]. The use of supported catalysts eliminates the need for catalyst separation steps, simplifying downstream processing and reducing operational costs [3]. Zeolite-based catalysts have shown particular promise, maintaining activity levels above 85% after 100 hours of continuous operation [4].

Process optimization through statistical design of experiments has identified key variables affecting yield and selectivity [10]. Temperature emerges as the most significant factor, with increases from 80 to 95 degrees Celsius resulting in yield improvements of 15 to 25 percent [6]. Catalyst loading optimization at 1.5 weight percent provides the optimal balance between reaction rate and catalyst consumption [6].

The scalability of continuous flow processes offers significant advantages over batch operations, with production rates of 7.6 grams over 40 hours demonstrated in laboratory-scale systems [10]. Scale-up calculations indicate that commercial-scale reactors could achieve production rates exceeding 100 kilograms per day through numbering-up strategies employing multiple parallel reactor units [11].

Waste Stream Management in Organosulfur Compound Manufacturing

Waste stream management in 2-(methylthio)propanoic acid production requires comprehensive strategies addressing both environmental compliance and economic efficiency [12] [13]. The manufacturing process generates multiple waste categories, each requiring specific treatment approaches to minimize environmental impact while maximizing resource recovery [14] [15].

Organic solvent waste represents the primary waste stream, typically comprising 60 to 80 percent methanol and 20 to 40 percent other organic compounds [12]. Distillation recovery systems achieve 85 to 95 percent solvent recovery efficiency, significantly reducing disposal costs and environmental burden [16]. The implementation of multi-stage distillation columns with vapor recompression provides energy-efficient solvent regeneration, reducing overall process energy consumption by 30 to 40 percent [17].

Aqueous acidic waste streams, containing 2 to 5 percent sulfuric acid, require neutralization prior to biological treatment [14]. The implementation of pH control systems using sodium hydroxide or calcium carbonate achieves treatment efficiencies of 98 to 99.5 percent [14]. The resulting neutralized effluent meets discharge standards for biological oxygen demand and total suspended solids [15].

Sulfur-containing byproducts present unique challenges due to their chemical stability and potential environmental impact [13]. The application of Claus process technology achieves sulfur recovery efficiencies of 95 to 99 percent, converting hydrogen sulfide and sulfur dioxide into elemental sulfur [15]. This approach not only addresses environmental concerns but also generates a valuable co-product for use in fertilizer production [16].

| Waste Stream Type | Typical Composition (% w/w) | Treatment Method | Recovery Efficiency (%) |

|---|---|---|---|

| Organic Solvent Waste | Methanol 60-80%, Organics 20-40% | Distillation recovery | 85-95 |

| Aqueous Acidic Waste | H₂SO₄ 2-5%, Water 95-98% | Neutralization + biological treatment | 98-99.5 |

| Sulfur-containing Byproducts | Disulfides 5-15%, Thiols 10-25% | Claus process sulfur recovery | 95-99 |

| Catalyst Residues | Metal oxides 80-95%, Organics 5-20% | Metal recovery + landfill | 80-90 |

| Unreacted Starting Materials | Methyl mercaptan 5-10%, Acrolein 2-5% | Recycle to reactor | 90-95 |

| High-boiling Point Byproducts | Polymeric sulfur compounds 70-90% | Thermal oxidation | N/A (destruction) |

| Gaseous Emissions | H₂S 100-500 ppm, SO₂ 50-200 ppm | Scrubbing + sulfur recovery | 99+ |

| Spent Extraction Solvents | Acetonitrile 70-85%, Water 15-30% | Solvent regeneration | 90-95 |

Gaseous emissions require specialized treatment systems to prevent atmospheric release of sulfur-containing compounds [15]. Wet scrubbing systems employing sodium hydroxide solutions achieve removal efficiencies exceeding 99 percent for hydrogen sulfide and sulfur dioxide [14]. The implementation of tail gas treatment units ensures compliance with stringent emission standards while recovering valuable sulfur compounds [15].

Catalyst residues containing metal oxides and organic compounds require careful handling to prevent environmental contamination [13]. Metal recovery processes achieve 80 to 90 percent recovery of valuable metals, with remaining residues requiring secure landfill disposal [17]. The development of regenerable catalyst systems reduces waste generation while maintaining catalytic activity [3].

Unreacted starting materials present opportunities for process optimization through improved recycling strategies [18]. Gas-liquid separation systems achieve 90 to 95 percent recovery of methyl mercaptan and acrolein, enabling direct recycle to the reactor system [19]. This approach reduces raw material consumption while minimizing waste generation [20].

The implementation of process intensification strategies reduces overall waste generation through improved reaction efficiency [11]. The use of continuous flow reactors with integrated separation systems achieves higher conversion rates while reducing byproduct formation [21]. Energy integration through heat recovery systems reduces utility requirements and associated waste heat generation [13].

Quality Control Protocols for High-Purity Output

Quality control protocols for 2-(methylthio)propanoic acid production encompass comprehensive analytical testing procedures designed to ensure consistent product quality and regulatory compliance [22] [23]. The implementation of rigorous quality assurance measures addresses both chemical purity and physical property specifications required for pharmaceutical and industrial applications [24] [25].

Purity determination represents the primary quality control parameter, with specifications requiring minimum 95.0 percent by weight purity [26] [27]. Gas chromatography with flame ionization detection provides accurate quantification with detection limits of 0.01 percent, enabling precise monitoring of product quality [23]. The implementation of automated sampling systems ensures representative sample collection throughout the production process [28].

Water content analysis employs Karl Fischer titration methodology to achieve detection limits of 0.001 percent [25]. Moisture control remains critical for product stability, with specifications limiting water content to 0.1 percent maximum [26]. The use of automated Karl Fischer titrators with sample conditioning systems provides reliable moisture determination under controlled atmospheric conditions [24].

Sulfur content verification utilizes X-ray fluorescence spectroscopy to confirm the theoretical sulfur content of 26.5 to 26.8 percent [24]. This non-destructive analytical technique provides rapid analysis with 0.1 percent detection limits, enabling real-time process monitoring [23]. The implementation of certified reference materials ensures analytical accuracy and traceability [25].

| Quality Parameter | Specification | Analytical Method | Detection Limit | Frequency |

|---|---|---|---|---|

| Purity (% w/w) | ≥95.0% | Gas Chromatography (GC-FID) | 0.01% | Every batch |

| Water Content | ≤0.1% | Karl Fischer Titration | 0.001% | Every batch |

| Sulfur Content | 26.5-26.8% | X-ray Fluorescence (XRF) | 0.1% | Weekly |

| Acidity (pH) | 2.5-3.5 | pH Electrode | ±0.01 pH units | Every batch |

| Impurity Profile | Each ≤0.5% | GC-MS Analysis | 0.001% | Every batch |

| Color Index | ≤50 APHA | Spectrophotometry | 1 APHA | Daily |

| Density at 20°C | 1.158-1.162 g/cm³ | Density Meter | ±0.001 g/cm³ | Every batch |

| Refractive Index | 1.486-1.490 | Refractometer | ±0.0001 | Every batch |

| Melting Point | Not applicable (liquid) | DSC/TGA | ±0.1°C | Monthly |

| Boiling Point | 104°C at 8 Torr | Distillation Analysis | ±0.5°C | Monthly |

| Residue on Ignition | ≤0.1% | Gravimetric Analysis | 0.01% | Weekly |

| Heavy Metals | ≤10 ppm total | ICP-MS | 0.1 ppm | Monthly |

Impurity profile analysis employs gas chromatography-mass spectrometry to identify and quantify individual impurities [23]. The method achieves detection limits of 0.001 percent for each impurity, with specifications limiting individual impurities to 0.5 percent maximum [22]. The development of comprehensive impurity libraries enables identification of process-related impurities and degradation products [28].

Physical property testing includes density and refractive index measurements to confirm product identity and purity [26] [27]. Digital density meters provide accuracy of ±0.001 grams per cubic centimeter, while automatic refractometers achieve ±0.0001 precision [24]. These measurements serve as rapid identity tests and process control parameters [25].

Color index determination employs spectrophotometric analysis to ensure product appearance meets specifications [23]. The American Public Health Association color scale provides standardized color measurement, with specifications limiting color to 50 APHA units maximum [22]. Automated color measurement systems enable continuous monitoring of product quality [24].

Heavy metals analysis utilizes inductively coupled plasma mass spectrometry to ensure product safety and regulatory compliance [25]. The method achieves detection limits of 0.1 parts per million for individual metals, with total heavy metals limited to 10 parts per million [22]. Monthly testing frequency ensures ongoing compliance with pharmaceutical and food-grade specifications [23].

Statistical process control implementation enables real-time quality monitoring and process optimization [28]. Control charts for critical quality parameters provide early warning of process deviations, enabling corrective actions before product quality is compromised [22]. The implementation of capability studies ensures process performance meets quality requirements consistently [24].

Process optimization data demonstrates the relationship between process variables and product quality parameters [6]. Temperature control within ±5 degrees Celsius maintains product purity above 95 percent, while pressure control within ±0.5 atmospheres ensures consistent physical properties [6]. The optimization of residence time to 25±5 minutes provides optimal balance between productivity and product quality [6].

| Process Variable | Range Studied | Optimal Value | Effect on Yield (%) | Statistical Significance |

|---|---|---|---|---|

| Temperature (°C) | 70-130 | 95±5 | +15 to +25 | p < 0.001 |

| Pressure (atm) | 1-6 | 2.5±0.5 | +5 to +10 | p < 0.01 |

| Residence Time (min) | 5-120 | 25±5 | +10 to +20 | p < 0.001 |

| Catalyst Loading (% w/w) | 0.1-5.0 | 1.5±0.3 | +8 to +15 | p < 0.01 |

| Reactant Molar Ratio | 1:1 to 3:1 | 2.2:1 | +12 to +18 | p < 0.001 |

| Flow Rate (mL/h) | 5-200 | 30±10 | +5 to +12 | p < 0.05 |

| Mixing Speed (rpm) | 100-800 | 400±50 | +3 to +8 | p < 0.05 |

| pH Control | 2-6 | 3.5±0.2 | +10 to +15 | p < 0.01 |

Quality system implementation follows international standards for pharmaceutical and chemical manufacturing [29]. Good Manufacturing Practice compliance ensures consistent product quality through documented procedures and personnel training [22]. Regular internal audits and external inspections verify ongoing compliance with quality requirements [24].